REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[N:12]=[C:11](Cl)[C:10]2[C:5](=[C:6]([O:16][CH3:17])[C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=1>O1CCCC1>[Cl:2][C:3]1[N:12]=[C:11]([NH2:1])[C:10]2[C:5](=[C:6]([O:16][CH3:17])[C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
287 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C(=N1)Cl)OC)OC
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
pure product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring an additional hour the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to 2 liters
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water and cold methanol
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dimethylformamide/water
|
Type
|
CUSTOM
|
Details
|
yielded 164 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C(=N1)N)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |